molecular formula C10H5BrF3NO2 B1414438 Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate CAS No. 1805585-07-2

Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate

Cat. No.: B1414438
CAS No.: 1805585-07-2
M. Wt: 308.05 g/mol
InChI Key: CTEKXICRHYLXJZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate is an aromatic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination of a suitable aromatic precursor, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine.

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products include azides or nitriles depending on the nucleophile used.

    Reduction: Amines are the major products.

    Oxidation: Carboxylic acids are formed.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.

    Materials Science: Used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-(trifluoromethyl)benzoate
  • Methyl 2-cyano-4-(trifluoromethyl)benzoate
  • Methyl 2-bromo-5-cyano-4-methylbenzoate

Uniqueness

Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate is unique due to the combination of bromine, cyano, and trifluoromethyl groups in its structure. This combination imparts specific reactivity and properties that are valuable in various chemical processes and applications.

Properties

IUPAC Name

methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(4-15)7(3-8(6)11)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEKXICRHYLXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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